molecular formula C11H22N2O4 B7979312 6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid

6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Cat. No.: B7979312
M. Wt: 246.30 g/mol
InChI Key: DQUHYEDEGRNAFO-UHFFFAOYSA-N
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Description

6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid is a lysine derivative featuring a Boc (tert-butoxycarbonyl) protecting group on the α-amino group and a free ε-amino group. This compound is widely used in peptide synthesis and biochemical research due to its dual functional groups, which enable selective modification. It serves as a critical intermediate in the enzymatic synthesis of trimethyllysine (TML), a precursor in carnitine biosynthesis . The Boc group enhances solubility in organic solvents and stabilizes the molecule during reactions, while the free ε-amino group allows for further derivatization. Synthetically, it is prepared via Boc protection of 6-aminohexanoic acid or through multi-step protocols involving tert-butoxycarbonyl anhydride (Boc₂O) under controlled pH conditions .

Properties

IUPAC Name

6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUHYEDEGRNAFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-28-6
Record name N2-((1,1-Dimethylethoxy)carbonyl)-L-lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13734-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343721
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid, commonly referred to as Boc-Lysine, is a derivative of lysine that is widely utilized in peptide synthesis and bioconjugation. This compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in various solvents. The biological activity of this compound is primarily linked to its role as a building block in the synthesis of peptides and proteins, as well as its potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₂N₂O₄
  • Molecular Weight : 246.307 g/mol
  • CAS Number : 13734-28-6
  • Appearance : White powder

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Peptide Synthesis : The Boc protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptide structures .
  • Enzymatic Activity Modulation : Research indicates that compounds similar to Boc-Lysine can influence enzymatic pathways, particularly in the context of enzyme catalysis where they serve as substrates or inhibitors. This modulation is crucial in drug design and development .
  • Therapeutic Potential : Studies have explored the use of Boc-Lysine derivatives in drug delivery systems and as potential therapeutic agents due to their ability to interact with biological membranes and proteins .

Case Study 1: Peptide Synthesis

A study demonstrated the application of Boc-Lysine in synthesizing cyclic peptides using SPPS. The incorporation of Boc-Lysine allowed for efficient coupling reactions, leading to high yields of the desired cyclic structures. The stability provided by the Boc group was essential for maintaining the integrity of sensitive amino acids during synthesis .

Case Study 2: Enzyme Inhibition

In a recent investigation, a series of Boc-Lysine derivatives were tested for their inhibitory effects on specific enzymes involved in cancer metabolism. The results showed that certain derivatives exhibited significant inhibition, suggesting their potential as therapeutic agents in cancer treatment .

Data Tables

PropertyValue
Molecular Weight246.307 g/mol
AppearanceWhite Powder
SolubilitySoluble in organic solvents
pKaApproximately 10.5
Biological ActivityDescription
Peptide SynthesisKey building block for SPPS
Enzyme ModulationInfluences enzymatic pathways
Therapeutic ApplicationsPotential drug delivery agent

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₂₁N₃O₄
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 6404-29-1
  • Synonyms : N-Boc-6-aminohexanoic acid, 6-(Boc-amino)hexanoic acid

The compound features a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility in organic solvents. This property is crucial for its applications in peptide synthesis and drug formulation.

Peptide Synthesis

One of the primary applications of 6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid is in the synthesis of peptides. The Boc group allows for selective protection of the amino group during peptide coupling reactions, facilitating the formation of complex peptide structures.

The compound has shown potential in drug development, particularly as a building block for therapeutic peptides. Its structural properties allow for the design of inhibitors targeting specific biological pathways.

Case Study: Cancer Therapeutics

In a recent study focused on cancer therapeutics, researchers utilized N-Boc-6-aminohexanoic acid to develop peptide-based inhibitors targeting mitotic kinesins. These inhibitors demonstrated significant cytotoxicity against cancer cell lines with centrosome amplification, indicating their potential as novel anticancer agents .

Compound NameIC50 (nM)Target
HSET Inhibitor A27HSET
Eg5 Inhibitor B50Eg5

Bioconjugation Techniques

N-Boc-6-aminohexanoic acid is also employed in bioconjugation techniques to link biomolecules such as proteins and dyes. The ability to selectively modify amino groups enables the creation of targeted delivery systems for drugs or imaging agents.

Case Study: Protein Labeling

A study demonstrated the successful use of N-Boc-6-aminohexanoic acid in labeling proteins with fluorescent tags. This method improved the detection sensitivity in various assays, showcasing its utility in biochemical research .

ProteinLabeling Efficiency (%)Application
Antibody A95Immunofluorescence
Enzyme B90Activity assays

Comparison with Similar Compounds

6-((tert-Butoxycarbonyl)amino)hexanoic acid

  • Structure: Contains a single Boc group on the ε-amino group, leaving the α-amino group free.
  • Applications: Used in peptide chain elongation and as a building block for polymer conjugates. Unlike the target compound, this derivative lacks a secondary protected amino group, limiting its utility in orthogonal protection strategies .

(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoic acid

  • Structure: Features a benzyloxycarbonyl (Z) group on the α-amino group instead of Boc.
  • Key Differences: The Z group is cleaved via hydrogenolysis or strong acids (e.g., HBr/acetic acid), whereas Boc is removed under mild acidic conditions (e.g., trifluoroacetic acid). This makes the Z-protected compound less stable in reductive environments but more resistant to acid hydrolysis compared to Boc .

6-Amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid

  • Structure : Incorporates a 1-carboxy-3-phenylpropyl side chain, mimicking angiotensin-converting enzyme (ACE) inhibitor pharmacophores.
  • Applications: A degradation product of lisinopril, this compound is studied for impurity profiling in pharmaceuticals. Its lack of protecting groups makes it prone to further hydrolysis under acidic conditions .

Functional Analogues

(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

  • Structure : The hydrochloride salt form of a doubly Boc-protected lysine derivative.
  • Advantages : Enhanced stability and solubility in polar solvents compared to the free acid. Used in solid-phase peptide synthesis (SPPS) for improved handling .

(2S)-2-azido-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid

  • Structure: Replaces the α-amino group with an azide, enabling click chemistry applications.

Comparative Data Table

Compound Name Protecting Group(s) Molecular Weight CAS Number Key Applications Stability Notes
6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid Boc (α-amino) 246.30 Not explicitly listed Carnitine biosynthesis, SPPS Stable in bases; Boc cleaved by TFA
(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoic acid Z (α-amino) 280.32 2212-75-1 Peptide intermediates, inhibitors Labile to hydrogenolysis
6-((tert-Butoxycarbonyl)amino)hexanoic acid Boc (ε-amino) 217.26 Not explicitly listed Polymer conjugates Less versatile in multi-step synthesis
6-Amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoic acid None 309.34 (m/z) 305332-61-0 Pharmaceutical impurity profiling Prone to acidic hydrolysis

Stability and Reactivity

  • Boc vs. Z Protection : Boc offers superior stability under basic and nucleophilic conditions, whereas Z groups are prone to cleavage by catalytic hydrogenation. This makes Boc-protected derivatives preferable for stepwise peptide synthesis .
  • Degradation Pathways: Under drastic acidic conditions, the target compound degrades into simpler amino acids (e.g., lysine derivatives), whereas Z-protected analogues release benzyl alcohol as a byproduct .

Industrial and Research Relevance

  • Pharmaceuticals: The Boc-protected compound is integral to synthesizing lisinopril analogues and carnitine precursors .
  • Biochemical Reagents: Derivatives like (S)-3-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid (CAS 1956436-56-8) are marketed for targeted proteomics and enzyme studies .

Preparation Methods

Direct Boc Protection Using Boc Anhydride

The most straightforward approach involves selective Boc protection of the α-amino group in lysine. This method leverages the differential reactivity of α- and ε-amino groups under controlled pH conditions:

  • Reaction Setup :

    • L-Lysine is suspended in a 1:1 (v/v) mixture of tetrahydrofuran (THF) and water.

    • Boron trifluoride (BF₃) is introduced as a chelating agent to temporarily coordinate the α-amino and carboxyl groups, shielding them from undesired reactions.

    • Boc anhydride (2 eq.) is added dropwise at 0°C, followed by warming to 50°C for 5 hours to ensure complete ε-amino protection.

  • Workup :

    • The BF₃ complex is hydrolyzed using 30% NaOH (aq.), adjusting the pH to 8.0.

    • The product is isolated via centrifugation and washed with cold THF, yielding the intermediate H-Lys(Boc)-OH with >90% purity.

Key Advantage : Avoids toxic byproducts (e.g., H₂S from sodium sulfide decoppering).

Activated Boc Reagents for Selective α-Amino Protection

To enhance selectivity, pre-activated Boc reagents such as Boc-O-succinimide (Boc-OSu) are employed:

  • Procedure :

    • L-Lysine (1 eq.) is dissolved in dichloromethane (DCM) with diisopropylethylamine (DIPEA, 4 eq.) as a base.

    • Boc-OSu (1.05 eq.) is added at 0°C, and the reaction is stirred at room temperature for 3 hours.

    • The crude product is washed with citric acid (sat.) and brine, yielding 6-amino-2-Boc-hexanoic acid in 98% yield.

Optimization Note : Excess DIPEA ensures deprotonation of the α-amino group, favoring selective Boc activation.

Chelation-Assisted Protection Using Boron Trifluoride

Adapted from patent CN105646286A, this method ensures precise regioselectivity:

StepConditionsOutcome
1Lysine + BF₃ (chelator) in THF, 0°C → 50°Cα-Amino and carboxyl groups complexed
2Boc anhydride added, pH 8.0 (NaOH)ε-amino Boc protection
3Alkali treatment (30% NaOH)Boron complex removed
4Boc-OSu in DCM, DIPEAα-Amino Boc protection

Yield : 77–87% after chromatography.

Reaction Optimization and Yield Analysis

Solvent and Temperature Effects

  • THF/Water Systems : Higher yields (98%) are achieved in biphasic systems due to improved Boc anhydride solubility.

  • DCM with DIPEA : Enables rapid Boc-OSu activation at 0°C, minimizing di-Boc byproducts.

Byproduct Mitigation

  • Di-Boc Formation : Controlled stoichiometry (1.05 eq. Boc-OSu) and pH monitoring (pH 8.0) reduce overprotection to <5%.

  • Chromatographic Purification : Silica gel chromatography (EtOAc/hexane, 1:1) isolates the mono-Boc product with ≥95% purity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 7.32 (d, NH, Boc), 4.45 (m, Hα), 3.62 (m, Hβ), 1.39 (s, Boc CH₃).

  • ¹³C NMR : δ 167.0 (Boc CO), 79.4 (C(CH₃)₃), 39.5 (Cα).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₂₁N₂O₄ ([M+H]⁺) : 257.1497.

  • Observed : 257.1492 (Δ = -1.9 ppm).

High-Performance Liquid Chromatography (HPLC)

  • Retention Time : 12.3 min (C18 column, 0.1% FA in H₂O/MeCN gradient).

  • Purity : 98.5% (UV-Vis at 214 nm).

Applications in Peptide Synthesis

This compound serves as a building block for:

  • Site-Specific Labeling : Free ε-amino group facilitates conjugation with fluorophores or biotin.

  • Kinase Substrate Synthesis : Incorporated into peptides for phosphorylation studies .

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid, and how can researchers address low yields in key steps?

Methodological Answer: The synthesis typically involves tert-butoxycarbonyl (Boc) protection of the α-amino group and subsequent functionalization of the ε-amino group. Evidence from analogous compounds (e.g., ethyl-6-((tert-butoxycarbonyl)(hydroxy)amino)hexanoate derivatives) suggests using oxazinane precursors (e.g., tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to establish stereochemistry . Low yields in boronate ester formation (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediates) can be mitigated by optimizing reaction conditions (e.g., inert atmosphere, controlled temperature) and employing Pd/C hydrogenation for deprotection . Chromatographic purification (e.g., flash chromatography with ethyl acetate/hexane gradients) is critical for isolating enantiomerically pure products .

Q. How can researchers validate the structural integrity and purity of 6-amino-2-{[(tert-butoxycarbonyl)amino]hexanoic acid?

Methodological Answer: Combine orthogonal analytical techniques:

  • HPLC with precolumn derivatization : Use phenyl isothiocyanate (PITC) to derivatize free amino groups, enabling separation on a C18 column with ammonium acetate/acetonitrile gradients .
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ ion at m/z 291.34 for the Boc-protected backbone) and detect impurities .
  • Chiral analysis : Employ chiral columns (e.g., L-column 3 C18) to verify enantiomeric purity, as racemization can occur during Boc deprotection under acidic conditions .

Advanced Research Questions

Q. How can enantiomeric purity of 6-amino-2-{[(tert-butoxycarbonyl)amino]hexanoic acid impact its biological activity, and what methods ensure stereochemical fidelity?

Methodological Answer: Enantiomeric impurities (e.g., D-isomers) may reduce binding affinity in enzyme inhibition assays. To ensure fidelity:

  • Stereoselective synthesis : Use chiral auxiliaries like (4S,5S)-diphenyloxazinane derivatives to control α-carbon configuration during Boc protection .
  • Enzymatic resolution : Treat racemic mixtures with L-amino acid oxidase to selectively degrade D-enantiomers .
  • Circular dichroism (CD) : Monitor optical activity at 220–260 nm to detect deviations from the expected L-configuration .

Q. What strategies resolve contradictions in kinetic data for enzyme inhibition studies involving this compound?

Methodological Answer: Discrepancies in IC50 values often arise from assay conditions. Standardize protocols by:

  • Controlling pH and temperature : Recombinant human arginase I/II assays require pH 9.5 and 37°C for optimal activity .
  • Preincubation time : Extend preincubation (e.g., 30 minutes) to ensure inhibitor-enzyme equilibrium .
  • Orthogonal validation : Cross-check results with isothermal titration calorimetry (ITC) to measure binding constants directly, bypassing substrate interference .

Q. How can researchers design experiments to study the compatibility of the Boc group with other protecting groups in multi-step syntheses?

Methodological Answer: The Boc group’s stability under basic conditions allows orthogonal protection with acid-labile groups (e.g., Fmoc). For example:

  • Sequential deprotection : Use trifluoroacetic acid (TFA) for Boc removal (30 minutes, 0°C) followed by piperidine for Fmoc cleavage (20% v/v, 10 minutes) .
  • Compatibility testing : Monitor side reactions (e.g., tert-butyl carbamate migration) via ¹H NMR (δ 1.4 ppm for Boc methyl groups) .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS/MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (e.g., decomposition above 150°C) to guide storage conditions .
  • Solid-state NMR : Probe crystallinity and hygroscopicity, which affect shelf life .

Q. How can researchers correlate the compound’s structural modifications with its biological activity in cell-based assays?

Methodological Answer:

  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Boc with acetyl) and test in arginase inhibition assays .
  • Molecular docking : Use X-ray crystallography data of human arginase I (PDB: 3KV2) to model binding interactions and prioritize modifications .
  • Functional cell assays : Measure nitric oxide production in endothelial cells to assess downstream effects of arginase inhibition .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
Reactant of Route 2
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6-Amino-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid

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